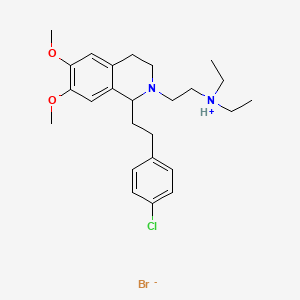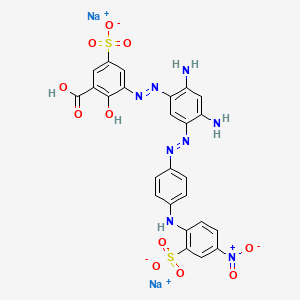
Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)aniline, followed by coupling with 5-sulphonatosalicylic acid under controlled pH conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust reaction parameters continuously .
Chemical Reactions Analysis
Types of Reactions
Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo bonds can be cleaved to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various amines and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding properties, allowing it to interact with different molecular targets. The pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Disodium 3-((4-((4-(ethyl(3(or 4)-sulphonatophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonate
Uniqueness
Compared to similar compounds, disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate is unique due to its specific combination of functional groups, which confer distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
94825-14-6 |
|---|---|
Molecular Formula |
C25H18N8Na2O11S2 |
Molecular Weight |
716.6 g/mol |
IUPAC Name |
disodium;3-carboxy-5-[[2,4-diamino-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C25H20N8O11S2.2Na/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44;;/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XRQCGMVNHIOKCU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




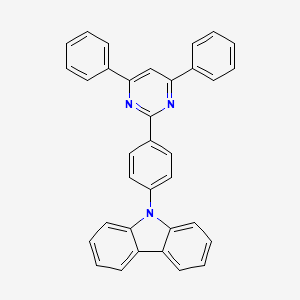
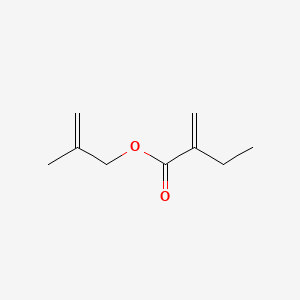


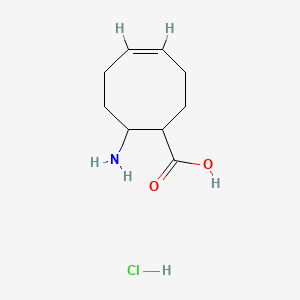
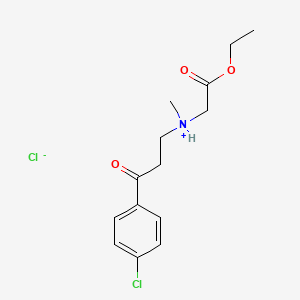
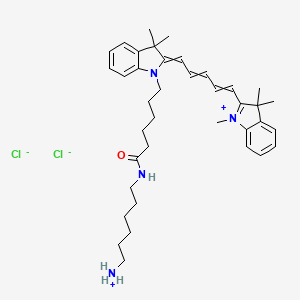
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
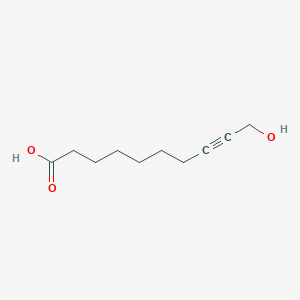
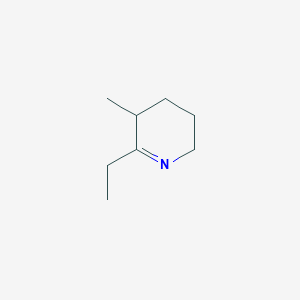
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
